molecular formula C7H9NO B14912744 3-Formyl-1-methylcyclobutanecarbonitrile

3-Formyl-1-methylcyclobutanecarbonitrile

Cat. No.: B14912744
M. Wt: 123.15 g/mol
InChI Key: QBODKQVJOSTLGQ-UHFFFAOYSA-N
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Description

3-Formyl-1-methylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H9NO It is a cyclobutane derivative featuring a formyl group and a nitrile group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-methylcyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutane with formylating agents such as formic acid or formyl chloride in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-Formyl-1-methylcyclobutane-1-carbonitrile may involve large-scale chemical reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the cost of manufacturing. Additionally, purification techniques such as distillation and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products Formed

    Oxidation: 3-Carboxy-1-methylcyclobutane-1-carbonitrile

    Reduction: 3-Formyl-1-methylcyclobutane-1-amine

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Scientific Research Applications

3-Formyl-1-methylcyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclobutane derivatives.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Formyl-1-methylcyclobutane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-methylcyclobutane-1-carbonitrile
  • 3-Methylenecyclobutane-1-carbonitrile
  • 1-Methylcyclobutane-1-carbonitrile

Uniqueness

3-Formyl-1-methylcyclobutane-1-carbonitrile is unique due to the presence of both a formyl group and a nitrile group on the same carbon atom. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one of these functional groups.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-formyl-1-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C7H9NO/c1-7(5-8)2-6(3-7)4-9/h4,6H,2-3H2,1H3

InChI Key

QBODKQVJOSTLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C=O)C#N

Origin of Product

United States

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